molecular formula C20H24F2N2O2S B2571643 2,5-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955612-74-5

2,5-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2571643
CAS RN: 955612-74-5
M. Wt: 394.48
InChI Key: JDMXITQCUDKJND-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide moiety, and two fluorine atoms on the benzene ring. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, sulfonamides can participate in a variety of reactions, including hydrolysis, substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Antiviral Agents

HIV-1 Inhibition: Given the compound’s unique structure, it could be investigated as an anti-HIV-1 agent. Molecular docking studies may reveal its potential to inhibit viral enzymes or prevent viral entry into host cells .

Materials Science

UV Absorbers and Stabilizers: In materials science, this compound finds applications as an ultraviolet (UV) absorber and stabilizer. It enhances the durability of coatings, plastics, and rubber materials by protecting them from UV-induced degradation .

Organic Synthesis

Suzuki–Miyaura Coupling: Researchers use boron-containing compounds like this one in Suzuki–Miyaura coupling reactions. These reactions allow the efficient synthesis of complex organic molecules, including pharmaceutical intermediates and natural products .

Liquid Crystal (LC) Materials

Fluorinated Terphenyls: The compound’s fluorinated structure makes it interesting for liquid crystal (LC) materials. Specifically, it could contribute to the design of LC displays and other optoelectronic devices .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many sulfonamides act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the known activities of sulfonamides, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2,5-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2S/c1-2-11-24-12-3-4-16-13-15(5-8-19(16)24)9-10-23-27(25,26)20-14-17(21)6-7-18(20)22/h5-8,13-14,23H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMXITQCUDKJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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